1-(3-fluorophenyl)Pyrrolidine
Overview
Description
1-(3-fluorophenyl)Pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not available in the current literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a fluorine atom at the 3-position . The exact molecular structure details specific to this compound are not available in the current literature.Chemical Reactions Analysis
Pyrrolidine derivatives, including this compound, are known to exhibit a wide range of chemical reactions . They are used as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The specific chemical reactions involving this compound are not available in the current literature.Scientific Research Applications
Chemosensor Development
1-(3-fluorophenyl)Pyrrolidine derivatives have been explored for their potential as chemosensors. For example, a study by Maity and Govindaraju (2010) highlights the synthesis of a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate, which acts as a selective chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Molecular Synthesis and Characterization
The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a derivative of this compound, was synthesized and characterized in a study by Murthy et al. (2017). This research highlights the molecule's potential in developing non-linear optics and as a lead compound for anti-cancer drugs (Murthy et al., 2017).
Crystal Structure Analysis
Sharma et al. (2013) synthesized a compound involving this compound, which displayed a planar molecular structure except for one of the pyrrolidine rings. This study is significant for understanding the molecular conformation and crystal structure for further applications in chemical synthesis (Sharma et al., 2013).
Analytical Characterization
Dybek et al. (2019) conducted a study involving substances based on the 1,2-diarylethylamine template, including this compound derivatives. The research provided comprehensive analytical characterizations, contributing to understanding these substances' chemical properties (Dybek et al., 2019).
Synthesis of Key Intermediates for Pharmaceutical Applications
Devine et al. (2002) highlighted the synthesis of a 4-fluorophenyl substituted oxazinone, a key intermediate in the synthesis of a potent NK1 receptor antagonist, demonstrating the compound's relevance in medicinal chemistry (Devine et al., 2002).
Fluorination and Lithiation Processes
Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, including those with a 3-fluorophenyl group. Their study shows the fluorine atom's special directing effect, contributing to the field of organic synthesis (Faigl et al., 1998).
Electromechanical Properties
Türkarslan et al. (2007) investigated a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, enhancing its electrochromic properties. This research opens pathways for using such compounds in electrochromic devices (Türkarslan et al., 2007).
Fluorinated Pyrrolidines in Drug Synthesis
Pfund and Lequeux (2017) discussed the synthesis of fluoropyrrolidines, including those with 3-fluorophenyl groups, for their use in medicinal drugs and as organocatalysts, highlighting the compound's importance in pharmaceutical research (Pfund & Lequeux, 2017).
Future Directions
Pyrrolidines, including 1-(3-fluorophenyl)Pyrrolidine, are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of this compound and its potential applications in drug discovery .
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFARUSNHHPINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567178 | |
Record name | 1-(3-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139909-17-4 | |
Record name | 1-(3-Fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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